molecular formula C22H18N2O3 B2860543 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone CAS No. 1105218-87-8

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

Cat. No.: B2860543
CAS No.: 1105218-87-8
M. Wt: 358.397
InChI Key: JBJHAYZEANIEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a novel synthetic hybrid heterocyclic compound designed for pharmacological research and drug discovery. This structurally complex molecule integrates three privileged pharmacophores: a benzofuran ring, an isoxazole moiety, and a 2-methylindoline group. This specific combination is engineered to leverage the known biological activities of its components. Benzofuran-isoxazole hybrid structures have demonstrated significant and broad-spectrum antimicrobial properties in preclinical research . Furthermore, synthetic benzofuran derivatives have shown considerable promise in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562), and have been found to induce apoptosis through caspase-dependent pathways and the manipulation of reactive oxygen species (ROS) levels . The indoline component of the molecule is also significant, as indole derivatives are widely recognized in medicinal chemistry for their diverse biological potential, including antiviral, anti-inflammatory, and anticancer activities . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for developing new therapeutic agents. Its primary research value lies in investigating structure-activity relationships (SAR), exploring novel mechanisms of action against resistant microbial strains, and profiling its antitumor efficacy and selectivity. This product is intended for laboratory research purposes only. 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is strictly for research use in controlled laboratory environments. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-10-15-6-2-4-8-18(15)24(14)22(25)13-17-12-21(27-23-17)20-11-16-7-3-5-9-19(16)26-20/h2-9,11-12,14H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJHAYZEANIEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone can be represented as follows:

Structure

C18H15N3O2\text{C}_{18}\text{H}_{15}\text{N}_3\text{O}_2

Physical Properties

PropertyValue
Molecular Weight293.33 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives with benzofuran and isoxazole moieties have shown promising results against various cancer cell lines.

In Vitro Studies

In vitro evaluations have demonstrated the cytotoxic effects of related compounds on human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 0.37 µM to 7.91 µM, indicating potent activity compared to standard chemotherapeutics like sorafenib .

The proposed mechanism of action for these compounds includes:

  • Induction of Apoptosis : Flow cytometry analyses revealed that these compounds can induce apoptotic cell death in cancer cells, particularly through activation of the intrinsic apoptotic pathway.
  • Cell Cycle Arrest : Compounds were found to block the cell cycle at the sub-G1 phase, preventing further proliferation of cancer cells.
  • Targeting VEGFR : In silico docking studies suggest that these compounds may bind to the active site of vascular endothelial growth factor receptor (VEGFR), inhibiting angiogenesis in tumors .

Study 1: Synthesis and Evaluation of Isoxazole Derivatives

A study synthesized a series of isoxazole derivatives based on the benzofuran scaffold. These derivatives were evaluated for their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the isoxazole ring significantly enhanced biological activity, with some derivatives exhibiting IC50 values as low as 0.37 µM against HeLa cells .

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlighted that modifications in the indolin moiety could lead to improved potency and selectivity towards cancer cells. The presence of electron-withdrawing groups on the benzofuran ring was found to correlate with increased cytotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone and its analogs:

Compound Name Core Structure Key Substituents/Functional Groups Reported Activity/Properties Molecular Weight (g/mol) Source
Target Compound Benzofuran-isoxazole + indoline 2-Methylindolin-1-yl, ethanone N/A* ~383.4 (calculated) N/A
1-(5-(3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-3-(1H-pyrrol-2-yl)pyrazol-1-yl)ethanone (IV) Benzofuran-pyrazole Phenyl, pyrrole, dihydropyrazole, ethanone Anticancer (PARP-1 inhibition) ~495.5 (calculated) Anticancer study
2-(3-((5-(4-tert-butylphenyl)isoxazol-3-yl) methyl) piperidin-4-yl)-1-(4-methylpiperazin-1-yl)ethanone Isoxazole-piperidine-piperazine 4-tert-Butylphenyl, methylpiperazine Activity value: 85.3% (unclear context) ~469.6 (calculated) Antibacterial study
1-(5-((5-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-ylthio) methyl)-2-(2-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone (9b) Benzofuran-pyrazole-oxadiazole Chlorophenyl, oxadiazole, ethanone Antimicrobial ~668.1 (calculated) Antimicrobial study
1-(5-Benzoyl-2-methylfuran-3-yl)ethanone Furan Benzoyl, methyl Chemical data only 228.2 Chemical database

Notes:

  • Structural Diversity : The target compound’s benzofuran-isoxazole-indoline architecture distinguishes it from analogs featuring pyrazole (IV, 9b) or simpler furan () cores. The indoline moiety may enhance lipophilicity or target selectivity compared to pyrazole or oxadiazole derivatives .
  • Functional Group Impact: Ethanone Linkage: Present in all compounds, this group likely stabilizes molecular conformation or participates in hydrogen bonding. Heterocyclic Systems: Isoxazole (target compound) vs. pyrazole (IV, 9b): Isoxazole’s oxygen and nitrogen atoms may alter electronic properties, influencing binding to biological targets like PARP-1 or microbial enzymes .

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